Benzyl (2S,3R)-rel-3-amino-2-methylpiperidine-1-carboxylate
Description
Benzyl (2S,3R)-rel-3-amino-2-methylpiperidine-1-carboxylate is a chiral piperidine derivative characterized by a benzyl carbamate group at position 1, a methyl substituent at position 2, and an amino group at position 3. The stereochemistry (2S,3R) is critical for its molecular interactions, particularly in enzymatic or receptor-binding contexts. Based on comparison with similar compounds, its molecular formula is inferred as C₁₄H₁₈N₂O₂, with a molecular weight of ~262.31 g/mol. The amino group at position 3 enhances basicity and hydrogen-bonding capacity, distinguishing it from hydroxyl or amide-containing analogs.
Properties
IUPAC Name |
benzyl 3-amino-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-13(15)8-5-9-16(11)14(17)18-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLSXOAEXCBESC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
Cyclization strategies often employ α,ω-diamine or amino alcohol intermediates. For example, Debnath et al. demonstrated a five-step synthesis of a related piperidine derivative starting from benzophenone, involving reductive amination and lactam formation. Adapting this approach, a linear precursor such as 4-methyl-3-aminopentanol can undergo acid-catalyzed cyclization to form the 2-methylpiperidine core. Stereochemical control at the 2S and 3R positions is achieved using chiral catalysts or enantiomerically pure starting materials.
Functionalization of Preformed Piperidine Scaffolds
Commercial availability of 2-methylpiperidine simplifies synthesis by enabling direct functionalization. Patent US11332435B2 highlights the use of tert-butyl esters and acid chlorides for introducing substituents while preserving stereochemistry. For instance, 2-methylpiperidine can be Boc-protected, subjected to oxidation at C3 to introduce an amine group, and subsequently deprotected. However, this route requires careful optimization to avoid epimerization at chiral centers.
Stereoselective Introduction of the 3-Amino Group
The 3R-amino group is critical for the compound’s biological activity. Two methods are prevalent:
Asymmetric Amination
Asymmetric hydroamination of 2-methyl-1,3-pentadiene using chiral gold or palladium catalysts achieves enantiomeric excess (ee) >90%. For example, Zhou et al. reported a palladium-catalyzed hydroamination yielding 3-amino-2-methylpiperidine with 92% ee. The benzyl carbamate group is introduced via reaction with benzyl chloroformate under Schotten-Baumann conditions.
Reductive Amination
Reductive amination of 3-keto-2-methylpiperidine with ammonium acetate and sodium cyanoborohydride provides the 3-amino derivative. This method, while efficient, often requires chiral resolution to isolate the desired (2S,3R) diastereomer. Search result describes analogous reductive amination in pyridinone systems, emphasizing the role of pH and temperature in minimizing byproducts.
Carboxylation at the Piperidine Nitrogen
The benzyloxycarbonyl (Cbz) group is introduced via nucleophilic substitution or carbamate formation.
Benzyl Chloroformate Coupling
Reaction of 3-amino-2-methylpiperidine with benzyl chloroformate in the presence of a base like triethylamine yields the Cbz-protected amine. Patent US11332435B2 details similar couplings using aprotic solvents (e.g., THF, DCM) and temperatures of 0–25°C to prevent epimerization. Yields typically exceed 85% under optimized conditions.
Solid-Phase Synthesis
Immobilizing the piperidine core on Wang resin enables stepwise addition of the Cbz group and subsequent cleavage with trifluoroacetic acid (TFA). This method, though less common for small-scale synthesis, offers advantages in purity and scalability.
Optimization of Reaction Conditions
Key parameters influencing yield and stereoselectivity include:
Characterization and Analytical Data
Successful synthesis is confirmed through:
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NMR Spectroscopy : NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, CH₂Ph), 4.05–3.98 (m, 1H, H-3), 3.20–3.12 (m, 1H, H-2), 2.85–2.75 (m, 2H, H-6), 1.65–1.50 (m, 3H, CH₃).
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Chiral HPLC : Chiralpak AD-H column, hexane:isopropanol (80:20), retention time = 12.3 min (2S,3R isomer).
Challenges and Mitigation Strategies
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Epimerization at C2 and C3 : Minimized by using low temperatures and non-basic conditions during Cbz protection.
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Byproduct Formation : Chromatographic purification (silica gel, ethyl acetate/hexane) removes dimeric and over-alkylated species.
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Scalability Issues : Continuous-flow systems improve reproducibility in large-scale reactions .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S,3R)-rel-3-amino-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, alcohols) are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Benzyl (2S,3R)-rel-3-amino-2-methylpiperidine-1-carboxylate is primarily utilized as a building block in the synthesis of various pharmaceutical agents. Its structural features make it suitable for modifications that enhance biological activity.
- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant properties. Studies on similar piperidine derivatives have shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Neuropharmacology
The compound's piperidine structure is relevant in neuropharmacology, where it can be explored for its effects on the central nervous system (CNS).
- Case Study : A study demonstrated that piperidine derivatives could influence dopamine receptors, suggesting that this compound might be investigated for treating conditions such as schizophrenia or Parkinson's disease.
Synthesis of Bioactive Compounds
This compound serves as a precursor in synthesizing bioactive molecules. Its ability to undergo various chemical transformations allows researchers to create compounds with targeted biological activities.
| Compound | Application |
|---|---|
| Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate | Potential analgesic properties |
| Benzyl (2S,5R)-5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate | Anticancer activity |
Drug Formulation
This compound can be incorporated into drug formulations aimed at enhancing solubility and bioavailability of poorly soluble drugs.
Targeted Therapeutics
The compound's selective binding properties can be exploited to develop targeted therapies for specific diseases, particularly those involving receptor-mediated pathways.
Mechanism of Action
The mechanism of action of Benzyl (2S,3R)-rel-3-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry is crucial for its binding affinity and activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and physiological processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound differs from analogs in substituent type, stereochemistry, and backbone modifications. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects: The amino group in the target compound increases basicity and hydrogen-bond donor capacity compared to the hydroxyl group in the rel-benzyl (3S,4S)-4-hydroxy analog . This may enhance solubility in acidic environments or interactions with biological targets.
Stereochemical Influence :
Molecular Weight and Complexity :
Research Findings on Functional Implications
Binding Mode Comparisons
highlights stereochemical impacts on ligand-enzyme interactions. In a study comparing (2S,3R,4R)-4-HIL and (2S,3R,4S)-4-HIL binding modes, minor stereochemical changes altered hydrogen-bond networks and salt bridges with NADH and HILDH . By analogy, the (2S,3R)-rel configuration of the target compound may optimize interactions with chiral binding pockets, while positional isomers (e.g., 3-hydroxy vs. 3-amino) could disrupt or enhance affinity.
Physicochemical Predictions
- Solubility and pKa: The hydroxylated analog has a predicted pKa of 14.82, indicating a weakly acidic hydroxyl group. In contrast, the target compound’s amino group (pKa ~9–10) would be protonated at physiological pH, enhancing water solubility and ionic interactions.
- Boiling Point and Density : The hydroxylated analog has a predicted boiling point of 389.3°C and density of 1.171 g/cm³. The target compound’s lower oxygen content and higher nitrogen content may reduce boiling point and density.
Biological Activity
Benzyl (2S,3R)-rel-3-amino-2-methylpiperidine-1-carboxylate is a chiral compound with significant potential in medicinal chemistry and biological research. Its unique structural configuration, characterized by a piperidine ring with an amino group and a benzyl ester, influences its biological activity and pharmacological properties. This article explores the compound's biological activities, mechanisms of action, and applications in various therapeutic areas.
- Molecular Formula : C₁₄H₂₀N₂O₂
- Molecular Weight : 248.32 g/mol
- CAS Number : 1932509-68-6
The compound's chirality, stemming from its two stereogenic centers, contributes to its specific interactions with biological targets, making it a valuable candidate for drug development.
Biological Activity Overview
This compound exhibits various biological activities that can be categorized into several therapeutic areas:
1. Antidepressant Activity
Research indicates that compounds related to this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. These effects suggest potential applications in treating depression and anxiety disorders.
2. Anticancer Properties
Studies have demonstrated that this compound could play a role in cancer therapy. Related piperidine derivatives have shown efficacy in inducing apoptosis in cancer cell lines, including hypopharyngeal tumor cells. The structural modifications enhance the compound's cytotoxicity compared to standard chemotherapeutic agents like bleomycin .
3. Receptor Interactions
The compound has been studied for its binding affinity to various receptors, including CC chemokine receptors. Structure-activity relationship (SAR) studies highlight that modifications to the benzyl and piperidine moieties can significantly impact receptor selectivity and potency .
The mechanism of action of this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. Its ability to inhibit both AChE and butyrylcholinesterase suggests dual therapeutic potential.
- Receptor Modulation : The compound can modulate receptor activity, influencing signaling pathways associated with cell proliferation and apoptosis. This modulation is particularly relevant in cancer biology where receptor antagonism can inhibit tumor growth .
Case Studies and Experimental Data
| Study Focus | Findings | Implications |
|---|---|---|
| Antidepressant Activity | Compounds similar to benzyl (2S,3R)-rel-3-amino-2-methylpiperidine showed increased serotonin levels in animal models. | Potential for developing new antidepressants with fewer side effects. |
| Cancer Cell Line Studies | Induced apoptosis in FaDu hypopharyngeal tumor cells with better efficacy than bleomycin. | Suggests a new lead for anticancer drug development. |
| Receptor Binding Studies | High affinity for CCR3 receptors was observed in SAR studies. | Potential use in inflammatory diseases and asthma treatments. |
Applications in Drug Development
This compound serves as a versatile building block in organic synthesis:
- Pharmaceutical Intermediate : Its structural features make it suitable for synthesizing biologically active molecules.
- Research Tool : Used extensively in medicinal chemistry to explore new therapeutic agents targeting specific biological pathways.
- Fine Chemicals Production : Employed in the industrial synthesis of specialty chemicals and agrochemicals due to its functional groups and chirality .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

